4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxy group, a chloro-substituted phenyl ring, and a dioxidoisothiazolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the butoxy group: This can be achieved through the reaction of butanol with an appropriate benzoyl chloride under basic conditions.
Introduction of the chloro group: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Incorporation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of the chloro-substituted phenyl ring with a suitable isothiazolidine derivative under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(4-chlorophenyl)benzamide: Lacks the dioxidoisothiazolidinyl moiety.
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Similar structure but with different substitution patterns.
Uniqueness
4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is unique due to the presence of the dioxidoisothiazolidinyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-butoxy-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-3-12-27-17-8-5-15(6-9-17)20(24)22-16-7-10-18(21)19(14-16)23-11-4-13-28(23,25)26/h5-10,14H,2-4,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDCOFMIJEBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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